molecular formula C19H19N3O5 B2981994 Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate CAS No. 1797858-66-2

Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate

Cat. No. B2981994
CAS RN: 1797858-66-2
M. Wt: 369.377
InChI Key: UUBDEJZEIQMNFU-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains several functional groups, including an ethyl ester, an oxadiazole ring, and a furan ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group could impact its solubility in different solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Chelating Properties and Metal Complex Formation

Research on related compounds, such as benzofuran-oxadiazole combined molecules, has demonstrated their potential in forming chelates with transition metals, which could be explored for Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate. These chelates have been evaluated for their antifungal activity, indicating the possibility of similar applications for the compound (Varde & Acharya, 2017).

Synthesis and Antimicrobial Evaluation

Compounds incorporating oxadiazole structures have shown valuable biological effects, including antimicrobial activities. For instance, synthesis routes leading to oxadiazole derivatives have been explored for their potential antibacterial and antifungal properties. This suggests that Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate could also be synthesized and evaluated for similar biological activities, leveraging the properties of the oxadiazole and furan components (Jafari et al., 2017).

Antibacterial, Antiurease, and Antioxidant Activities

The synthesis of related compounds has shown promising results in antibacterial, antiurease, and antioxidant activities. These findings highlight the potential for Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate to be explored in similar contexts, potentially contributing to the development of new therapeutic agents or materials with protective properties against oxidative stress (Sokmen et al., 2014).

Development of Energetic Materials

Research into compounds based on oxadiazole rings, such as those combining 1,2,4-oxadiazole units, has been conducted to synthesize insensitive energetic materials. This suggests potential applications for Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate in the field of energetic materials, leveraging its structural components for the development of compounds with desirable thermal and mechanical stabilities (Yu et al., 2017).

properties

IUPAC Name

ethyl 4-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]anilino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-2-25-18(24)10-9-16(23)20-14-7-4-3-6-13(14)12-17-21-19(22-27-17)15-8-5-11-26-15/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBDEJZEIQMNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-4-oxobutanoate

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